molecular formula C18H17NO4 B14901188 Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate

Cat. No.: B14901188
M. Wt: 311.3 g/mol
InChI Key: XXZOVZOGNGZLPJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is a benzoate ester derivative featuring a hydroxyl group at position 4, a methylcarbamoyl group at position 3, and a 1-phenylvinyl substituent at position 3.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylethenyl)benzoate

InChI

InChI=1S/C18H17NO4/c1-11(12-7-5-4-6-8-12)14-9-13(18(22)23-3)10-15(16(14)20)17(21)19-2/h4-10,20H,1H2,2-3H3,(H,19,21)

InChI Key

XXZOVZOGNGZLPJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1O)C(=C)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a Friedel-Crafts acylation reaction with 1-phenylvinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the methylcarbamoyl group is introduced through a reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylvinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carbamoyl groups can form hydrogen bonds, while the phenylvinyl group can participate in π-π interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate with related compounds:

Compound Substituents Synthetic Route Key Properties Biological Relevance
Target Compound 4-OH, 3-methylcarbamoyl, 5-(1-phenylvinyl) Not explicitly described (inferred: multi-step condensation/functionalization) Likely moderate polarity due to hydroxyl and carbamoyl groups; high lipophilicity from phenylvinyl Potential BET inhibitor or anti-tumor candidate
Methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate 4-OH, 3-(2-hydroxy-1-phenylethyl), 5-methylcarbamoyl Borane-THF-mediated reduction followed by functionalization Enhanced hydrogen-bonding capacity from diol substituent Bromodomain (BD2)-selective BET inhibitor
Methyl 4-methoxy-3-(((1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl)methyl)benzoate 4-methoxy, 3-bulky terpene-derived substituent Condensation with terpene intermediates High steric hindrance; lipophilic Anti-tumor activity (hypoxia-selective inhibitor)
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Pyrimidine core with aminothiazole and nitrophenyl groups Catalyst-free aqueous ethanol synthesis Melting point: 206–208°C; confirmed by NMR/HRMS Antimicrobial or kinase inhibitor candidate
Key Observations:
  • Substituent Position and Bioactivity: The target compound’s 1-phenylvinyl group at position 5 distinguishes it from analogs with bulkier terpene-derived groups (e.g., ) or nitro/aminothiazole substituents (e.g., ). The phenylvinyl group may enhance π-π stacking interactions in biological targets, similar to the π-π interactions observed in sulfonate derivatives .
  • Synthetic Complexity : The target compound likely requires multi-step synthesis involving protective group strategies for the hydroxyl and carbamoyl groups, akin to methods used for terpene-functionalized benzoates .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Point : Analogs with nitro or hydroxyl groups (e.g., ) exhibit melting points >200°C, suggesting the target compound may similarly have a high melting point due to intermolecular hydrogen bonding.
  • Solubility : The phenylvinyl group likely reduces aqueous solubility compared to methoxy or hydroxyl-substituted analogs (e.g., ), necessitating formulation strategies for in vivo applications.
  • Spectroscopic Confirmation : NMR and HRMS data for related compounds (e.g., ) validate the importance of these techniques in confirming substituent regiochemistry and purity.

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